molecular formula C10H10FNO B1343830 4-Fluoro-5-methoxy-2-methyl-1H-indole CAS No. 288385-93-3

4-Fluoro-5-methoxy-2-methyl-1H-indole

Cat. No.: B1343830
CAS No.: 288385-93-3
M. Wt: 179.19 g/mol
InChI Key: WRDOWKZJEOFRSZ-UHFFFAOYSA-N
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Description

4-Fluoro-5-methoxy-2-methyl-1H-indole (CAS: 288385-93-3) is a substituted indole derivative with a fluorine atom at position 4, a methoxy group at position 5, and a methyl group at position 2. Its molecular formula is C₁₀H₁₀FNO (molecular weight: 179.19 g/mol). This compound is used in pharmaceutical and chemical research, particularly in the synthesis of bioactive molecules. Key physicochemical properties include:

  • Solubility: Soluble in dimethyl sulfoxide (DMSO) at 10 mM .
  • Storage: Stable at room temperature (RT) but recommended for use within 1 month at -20°C or 6 months at -80°C .

Preparation Methods

Major Preparation Routes

Multi-Step Synthesis via Fluoro-Nitroanisole Intermediates (Patent-Based Routes)

A key patent (US Patent 8754240) describes three main synthetic routes to 4-fluoro-5-methoxy-2-methyl-1H-indole or its hydroxy precursor, which can be methylated to the methoxy derivative:

Route Key Starting Materials Key Reactions Notes
(i) 2-fluoro-4-nitroanisole + 4-chlorophenoxyacetonitrile Nucleophilic substitution in DMF with potassium tert-butoxide; Pd/C hydrogenation; N-protection with tert-butoxycarbonyl; lithiation with tert-butyllithium and methyl iodide; deprotection; demethylation with boron tribromide Produces a mixture of regioisomers requiring separation; multiple isolation steps; suitable for small scale
(ii) Ethyl acetoacetate + 1,2,3-trifluoro-4-nitrobenzene Condensation in THF with sodium hydride; orthoformate reaction; benzyl alcohol substitution; cyclization and hydrogenation with Pd/C Multi-step with several intermediates; involves cyclization and deprotection
(iii) 1,2-difluoro-3-(2,2-dimethoxypropyl)-4-nitrobenzene Reaction with sodium methoxide; cyclization with titanium trichloride and ammonium acetate; demethylation with boron tribromide Alternative cyclization and demethylation approach

Key Insight: These routes, while effective for small-scale synthesis, involve multiple isolation and purification steps, making them less practical for large-scale manufacturing due to cost and time inefficiencies. The patent emphasizes the need for improved processes that reduce purification steps and improve crystalline product isolation for pharmaceutical-grade material.

Methylation of Hydroxy-Substituted Indole Derivatives

The methoxy group at the 5-position is often introduced by methylation of the corresponding hydroxy derivative (4-fluoro-5-hydroxy-2-methylindole). This is typically achieved by:

  • Treating the hydroxy-indole intermediate with methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
  • Alternatively, boron tribromide (BBr3) is used for demethylation of methoxy groups in related compounds, indicating its utility in reverse transformations.

Cyclization Strategies

Cyclization to form the indole core is a critical step. Common approaches include:

  • Intramolecular cyclization of substituted nitrobenzene derivatives under reductive conditions (e.g., Pd/C hydrogenation or titanium trichloride reduction) to form the indole ring.
  • Use of sodium hydride or sodium methoxide as bases to facilitate cyclization and substitution reactions on fluorinated nitrobenzene precursors.

Detailed Reaction Conditions and Yields

Step Reaction Type Reagents & Conditions Outcome Yield & Purity Notes
Nucleophilic aromatic substitution 2-fluoro-4-nitroanisole + 4-chlorophenoxyacetonitrile in DMF Potassium tert-butoxide, room temp to reflux Formation of substituted nitroanisole intermediate Moderate yield; regioisomeric mixture
Reduction Pd/C hydrogenation under H2 Ethanol or similar solvent Reduction of nitro group to amine High conversion; requires careful control to avoid over-reduction
Protection N-tert-butoxycarbonyl protection Boc anhydride or equivalent Protects indole nitrogen for selective lithiation High yield; facilitates regioselective methylation
Lithiation and methylation tert-butyllithium + methyl iodide in THF Low temperature (-78°C) Introduction of methyl group at 2-position Good regioselectivity; requires inert atmosphere
Deprotection Trifluoroacetic acid (TFA) treatment Room temperature Removal of Boc protecting group Quantitative
Demethylation (optional) Boron tribromide in methylene chloride 0°C to room temp Conversion of methoxy to hydroxy group High yield; sensitive to moisture

These steps collectively yield this compound after purification.

Analytical and Purification Considerations

  • The presence of regioisomeric impurities (e.g., 6-fluoro-5-methoxy isomer) necessitates chromatographic separation or crystallization techniques.
  • Crystalline form isolation is emphasized for pharmaceutical applications to ensure purity and reproducibility.
  • Purification methods include recrystallization from suitable solvents and preparative chromatography.

Summary Table of Preparation Routes

Route No. Starting Material(s) Key Steps Advantages Limitations
1 2-fluoro-4-nitroanisole + 4-chlorophenoxyacetonitrile Nucleophilic substitution, reduction, protection, lithiation, methylation, deprotection Established method; good regioselectivity Multiple isolations; mixture of isomers; scale-up challenges
2 Ethyl acetoacetate + trifluoro-nitrobenzene Condensation, orthoformate formation, benzyl alcohol substitution, cyclization, hydrogenation Alternative cyclization; fewer isomers Multi-step; complex intermediates
3 Difluoro-dimethoxypropyl-nitrobenzene Methoxide substitution, cyclization with TiCl3, demethylation Efficient cyclization; fewer purification steps Requires sensitive reagents; moderate yields

Research Findings and Improvements

  • Recent research highlights the need for synthetic routes that minimize isolation steps to improve scalability and reduce costs.
  • Methylation of hydroxy intermediates remains a reliable method to introduce the methoxy group with high selectivity.
  • Use of modern catalytic hydrogenation and selective lithiation techniques enhances regioselectivity and yield.
  • Alternative cyclization methods using titanium trichloride or palladium catalysts provide options depending on available reagents and scale.

Chemical Reactions Analysis

Alkylation Reactions

The indole nitrogen (N1) and aromatic positions participate in alkylation reactions under basic conditions. For example:
Reaction with 2-Chloro-5-(chloromethyl)thiophene

  • Conditions : Sodium hydride (NaH) in DMF at 80°C for 24 hours .
  • Mechanism : Deprotonation of the indole NH group by NaH, followed by nucleophilic substitution at the thiophene chloride.
  • Yield : 8% .
Substrate Reagent Conditions Product Yield
4-Fluoro-5-methoxy-2-methyl-1H-indole2-Chloro-5-(chloromethyl)thiopheneNaH, DMF, 80°C, 24 hN-Alkylated indole-thiophene hybrid8%

Acylation Reactions

The indole NH group undergoes acylation with electrophilic reagents.
Example :

  • Reaction with Acyl Chlorides
    • Conditions : Dichloromethane (DCM) at room temperature .
    • Mechanism : Nucleophilic attack by the indole NH on the acyl chloride.
    • Application : Used to synthesize fluorobenzoyl derivatives for crystallographic studies .
Substrate Reagent Conditions Product Yield
This compound4-Fluorobenzoyl chlorideDCM, RT, 2.5 h1-(2-Fluorobenzoyl)-5-methoxy-2-methyl-1H-indoleNot reported

Reductive Functionalization

The methoxy group can be deprotected to yield hydroxyl derivatives under reductive conditions:
Example :

  • Conversion to 4-Fluoro-5-hydroxy-2-methylindole
    • Conditions : Sodium dithionite (Na₂S₂O₄) in water at 25°C .
    • Yield : 64–81% .
Substrate Reagent Conditions Product Yield
This compoundNa₂S₂O₄, K₂CO₃H₂O, 25°C, 1.5–2 h4-Fluoro-5-hydroxy-2-methylindole64–81%

Palladium-Catalyzed Cross-Coupling

The fluorine substituent enables participation in Suzuki-Miyaura couplings or other cross-coupling reactions.
Example :

  • C–H Activation with Alkenes
    • Conditions : Rhodium catalysis under electrochemical conditions .
    • Application : Synthesis of pyrano[3,4-b]indol-1(9H)-ones .

Condensation Reactions

The NH group reacts with carbonyl compounds to form Schiff bases or thiosemicarbazones.
Example :

  • Reaction with Thiosemicarbazides
    • Conditions : Ethanol, reflux .
    • Product : Indole-thiosemicarbazone hybrids with anti-inflammatory activity .
Substrate Reagent Conditions Product Yield
This compound4-(4-Methoxyphenyl)thiosemicarbazideEtOH, refluxE/Z-Isomers of indole-thiosemicarbazone72%

Key Observations

  • Reactivity Trends :
    • The NH group is highly reactive toward alkylation and acylation.
    • The methoxy group can be selectively deprotected to a hydroxyl group.
    • The fluorine atom directs electrophilic substitution to specific positions (e.g., C3 or C7) .
  • Challenges :
    • Low yields in alkylation (8%) suggest competing side reactions or steric hindrance from the methyl group .
    • Z/E isomerism in condensation products requires careful structural analysis .

Scientific Research Applications

4-Fluoro-5-methoxy-2-methyl-1H-indole is an indole derivative with potential applications in medicinal chemistry and materials science. Research indicates its use as a building block for synthesizing more complex molecules with desired biological activities .

** противоопухолевые исследования **

  • MMINA Studies : 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(3-nitrophenyl)methylidene] acetohydrazide (MMINA), an indole derivative, has shown promise as a potential treatment to mitigate organ damage induced by the anticancer drug cisplatin in rodents .
  • Mechanisms of Action : MMINA was found to reverse cisplatin-induced augmentation of nitric oxide (NO) and malondialdehyde (MDA), while also increasing the activity of glutathione peroxidase (GPx) and superoxide dismutase (SOD) . It also downregulated the expression of various signal transduction pathways regulating genes involved in inflammation, such as NF-κB, STAT-3, IL-1, COX-2, iNOS, and TNF-α .
  • In vivo results: In animal studies, MMINA normalized plasma levels of biochemical enzymes and caused a significant decrease in CD4+ COX-2, STAT3, and TNF-α cell populations in whole blood .

** Радиолокационная химия **

  • PET Agents : Research has explored the use of photoredox radiofluorination to develop novel tryptophan-based PET (Positron Emission Tomography) agents using 4-F-5-OMe-Tryptophans .
  • Photoredox Radiofluorination : Photoredox radiofluorination with N-Boc-4-F-5-OMe-indole resulted in a good radiochemical yield (RCY) of 49.5% . The molar activity was found to be 0.39GBq/μmol .

** Другие индольные производные и их применение **

  • Antimicrobial and anti-inflammatory potential : Indole derivatives, including those derived from marine sponges like Rhopaloeides odorabile and Hyrtios sp., exhibit antioxidant, anticancer, anti-inflammatory, and anti-PLA2 activities, suggesting applications in cosmetics and pharmaceuticals .
  • Functionalization : A new methodology for functionalization at the 3-position of indoles has been developed using the iminium intermediates .

Mechanism of Action

The mechanism of action of 4-Fluoro-5-methoxy-2-methyl-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, or nucleic acids. The presence of the fluorine atom can enhance binding affinity and selectivity for certain targets, while the methoxy and methyl groups can influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

The substituent positions and electronic profiles of related indole derivatives significantly influence their chemical behavior and applications:

Compound Name Substituents (Position) Key Functional Groups Molecular Formula Molecular Weight (g/mol)
4-Fluoro-5-methoxy-2-methyl-1H-indole 4-F, 5-OCH₃, 2-CH₃ F, Methoxy, Methyl C₁₀H₁₀FNO 179.19
5-Fluoro-2-methylindole (CAS: 399-72-4) 5-F, 2-CH₃ F, Methyl C₉H₈FN 149.17
4-Fluoro-5-methoxy-1H-indole (CAS: 288385-89-7) 4-F, 5-OCH₃ F, Methoxy C₉H₈FNO 165.16
5-Methoxy-2-(4-(methylsulfonyl)phenyl)-1H-indole 5-OCH₃, 2-(SO₂C₆H₄CH₃) Methoxy, Sulfonyl C₁₆H₁₅NO₃S 301.36
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide 5-F, 2-CONH(C₆H₄COC₆H₅) F, Carboxamide C₂₂H₁₅FN₂O₂ 358.37

Key Observations :

  • Fluorine Substitution : Fluorine at position 4 (as in the target compound) enhances electronegativity and lipophilicity compared to fluorine at position 5 (e.g., 5-Fluoro-2-methylindole) .
  • Methyl Group : The 2-CH₃ substituent introduces steric hindrance, which may reduce reactivity at the indole nitrogen but enhance metabolic stability .

Biological Activity

4-Fluoro-5-methoxy-2-methyl-1H-indole is a synthetic compound belonging to the indole family, which is characterized by a distinctive substitution pattern that enhances its biological activity. Indoles are significant due to their presence in various natural products and pharmaceuticals. This article explores the biological activities, mechanisms of action, and potential therapeutic applications of this compound.

Chemical Structure and Properties

The compound features:

  • Fluorine atom at the 4th position
  • Methoxy group at the 5th position
  • Methyl group at the 2nd position

These substitutions contribute to its unique chemical properties and biological activities, making it a subject of interest in medicinal chemistry.

Indole derivatives, including this compound, interact with various biological targets. The primary mechanisms include:

  • Receptor Binding : The compound exhibits high affinity for multiple receptors, which may influence several signaling pathways.
  • Enzyme Interaction : It can modulate enzyme activities, potentially leading to therapeutic effects against various diseases.
  • Gene Expression Modulation : The compound may alter gene expression profiles, affecting cellular functions and responses.

Biological Activities

Research indicates that this compound possesses a range of biological activities:

Activity Type Description
Antiviral Exhibits activity against viral infections, potentially inhibiting replication.
Anti-inflammatory Reduces inflammation by modulating immune responses.
Anticancer Shows cytotoxic effects on cancer cell lines (e.g., MCF-7, HCT-116).
Antimicrobial Inhibits growth of bacteria and fungi, useful in treating infections.
Antidiabetic Potentially regulates blood sugar levels and improves insulin sensitivity.
Antimalarial Demonstrates activity against malaria-causing parasites.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, a study reported an IC50 value of approximately 6.79 μM against HIV replication in cell cultures, indicating its potential as an antiviral agent .

Antimicrobial Properties

Research has shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. In particular, it has been tested against Staphylococcus aureus and Escherichia coli with promising results .

Mechanistic Insights

Molecular docking studies suggest that the compound can effectively bind to active sites of key proteins involved in cancer progression and viral replication, enhancing its potential as a therapeutic agent .

Dosage Effects in Animal Models

Studies indicate that the biological effects of this compound are dose-dependent:

  • Lower Doses : Therapeutic effects observed with minimal side effects.
  • Higher Doses : Potential toxicity and adverse reactions noted in animal models.

Understanding these dosage effects is crucial for developing safe therapeutic protocols.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Fluoro-5-methoxy-2-methyl-1H-indole, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step modifications of indole derivatives. Key steps include:

  • Intermediate Preparation : Functionalization via halogenation or alkylation, e.g., introducing fluorine at the 4-position using POCl₃/DMF (Vilsmeier-Haack reaction) .
  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to append substituents, as seen in analogous indole syntheses. For example, azidoethyl intermediates reacted with alkynes under CuI catalysis in PEG-400/DMF mixtures .
  • Purification : Column chromatography (e.g., 70:30 ethyl acetate/hexane) or recrystallization to isolate the product .

Optimization Strategies :

  • Catalyst Loading : Reducing CuI to sub-stoichiometric levels minimizes side reactions.
  • Solvent Selection : Polar aprotic solvents (DMF, acetonitrile) improve reaction homogeneity.
  • Temperature Control : Room temperature for CuAAC avoids thermal degradation .

Table 1: Representative Reaction Conditions

StepReagents/ConditionsYieldReference
FluorinationPOCl₃, DMF, 0–5°C60–75%
CuAAC CycloadditionCuI, PEG-400/DMF, 12 hr, rt22–42%
PurificationColumn chromatography (EtOAc/hexane)>95%

Q. How is structural characterization performed for this compound?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign substituent positions via characteristic shifts (e.g., fluorine deshields adjacent protons; methoxy groups appear as singlets at ~δ 3.8–4.0 ppm) .
    • ¹⁹F NMR : Confirms fluorine substitution (e.g., δ -110 to -120 ppm for aryl-F) .
  • Mass Spectrometry : High-resolution MS (e.g., FAB-HRMS) validates molecular formula .
  • X-ray Crystallography : SHELX software refines crystal structures, resolving bond angles/packing. For example, indole derivatives are analyzed using SHELXL for small-molecule refinement .

Advanced Research Questions

Q. What strategies are used to analyze stability and degradation pathways?

Methodological Answer:

  • Accelerated Stability Studies : Expose the compound to stress conditions (heat, light, pH extremes) and monitor degradation via HPLC or TLC .
  • Degradation Product Identification : LC-MS/MS isolates and identifies byproducts (e.g., demethylation or oxidation products).
  • Storage Recommendations : Store at -20°C in amber vials under inert gas to prevent photolysis/oxidation .

Q. How can structure-activity relationships (SAR) be established for pharmacological applications?

Methodological Answer:

  • Substituent Variation : Synthesize analogs (e.g., altering methoxy/fluoro positions) and test bioactivity (e.g., antioxidant assays) .
  • Enzyme Assays : Evaluate inhibition potency against targets (e.g., kinases or HDACs) using fluorescence-based assays .
  • Computational Modeling : Dock the compound into protein active sites (e.g., using AutoDock) to predict binding modes .

Q. What challenges arise in achieving high purity, and how are they addressed?

Methodological Answer:

  • Impurity Sources :
    • Unreacted starting materials (e.g., residual azides).
    • Side products from over-alkylation or oxidation.
  • Solutions :
    • Chromatographic Gradients : Optimize mobile phase ratios for baseline separation .
    • Recrystallization : Use solvent pairs (e.g., ethyl acetate/hexane) to remove polar/non-polar impurities .
    • HPLC Prep : Semi-preparative HPLC with C18 columns for challenging separations .

Q. How is SHELX software applied in crystallographic studies of this compound?

Methodological Answer:

  • Data Collection : Single-crystal X-ray diffraction (SCXRD) at 296 K with Mo-Kα radiation .
  • Structure Solution : SHELXD identifies heavy atom positions via Patterson methods .
  • Refinement : SHELXL refines atomic coordinates and thermal parameters, achieving R-factors < 0.05 .
  • Validation : PLATON checks for twinning or disorder, common in fluorinated indoles .

Table 2: Crystallographic Parameters (Example)

ParameterValueReference
Space GroupP 1
R-factor0.046
Bond Length Accuracy±0.003 Å

Q. How does this compound compare to related indole derivatives?

Methodological Answer:

  • Physicochemical Properties :
    • Increased lipophilicity vs. non-fluorinated analogs (logP ~2.5 vs. 1.8) due to fluorine .
    • Lower solubility in aqueous buffers, requiring DMSO for biological assays .
  • Bioactivity Trends : Fluorine at the 4-position enhances metabolic stability; methoxy groups influence electron density for target binding .

Table 3: Comparative Properties

CompoundlogPSolubility (mg/mL)Bioactivity (IC₅₀)
4-Fluoro-5-methoxy-2-methyl2.50.1 (H₂O)12 µM (HDAC)
5-Methoxyindole1.81.5 (H₂O)>100 µM
6-Fluoroindole2.30.3 (H₂O)45 µM

Properties

IUPAC Name

4-fluoro-5-methoxy-2-methyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO/c1-6-5-7-8(12-6)3-4-9(13-2)10(7)11/h3-5,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRDOWKZJEOFRSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00621794
Record name 4-Fluoro-5-methoxy-2-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00621794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

288385-93-3
Record name 4-Fluoro-5-methoxy-2-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00621794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3-acetylmethyl-2-fluoro-1-methoxy-4-nitrobenzene (11.36 g, 50 mmol) in acetone (200 ml) was added 4M aqueous ammonium acetate (700 ml) followed by a solution of titanium trichloride (15% in water, 340 ml) dropwise. The mixture was stirred for 10 minutes at ambient temperature and the mixture was extracted with ether. The organic layer was washed with 0.5N aqueous sodium hydroxide followed by water, brine, dried (MgSO4) and the volatiles were removed under vacuum. The residue was purified by column chromatography eluting with methylene chloride to give 4-fluoro-5-methoxy-2-methylindole (8.15 g, 90%).
Quantity
11.36 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
340 mL
Type
catalyst
Reaction Step Two

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